2-Chloro-4-hydroxyphenylboronic acid

Übersicht

Beschreibung

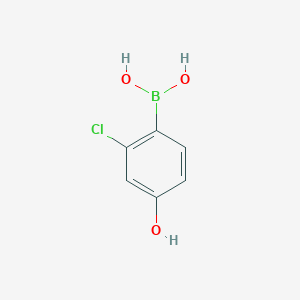

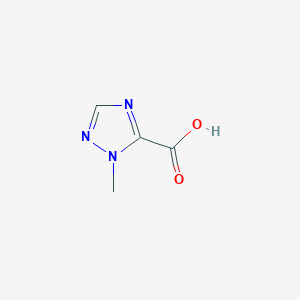

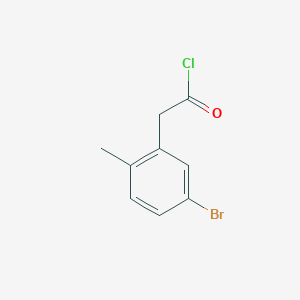

2-Chloro-4-hydroxyphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of this compound generally involves the following steps :- Treating 2-chloro-4-hydroxyphenyl trimethyl borate with alkali, and through hydrolysis, replacing the trimethyl group with a hydroxyl group to obtain this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a chlorine atom and a hydroxyl group attached to it, and a boronic acid group .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.38 . It is a solid at room temperature . The boiling point is predicted to be 380.7±52.0 °C , and the density is predicted to be 1.49±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Bioorthogonal Coupling Reactions

- Rapid Formation of a Stable Boron-Nitrogen Heterocycle in Dilute, Neutral Aqueous Solution for Bioorthogonal Coupling Reactions: This study by Dilek et al. (2015) highlights the use of boronic acids in forming a stable product, beneficial for protein conjugation and reactions under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, & S. Bane, 2015).

Fluorescence Quenching

- Exploring the Mechanism of Fluorescence Quenching in Two Biologically Active Boronic Acid Derivatives Using Stern-Volmer Kinetics: This research by Geethanjali et al. (2015) investigates the fluorescence quenching properties of boronic acid derivatives, with implications for biochemical and analytical applications (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).

Molecularly Imprinted Polymer Particles

- Competitive Assay of 2,4-Dichlorophenoxyacetic Acid Using a Polymer Imprinted with an Electrochemically Active Tracer Closely Related to the Analyte: Schöllhorn et al. (2000) employed a related boronic acid for the analysis of herbicides, demonstrating the utility of boronic acids in environmental monitoring (B. Schöllhorn, Catherine Maurice, Gwénaëlle Flohic, & B. Limoges, 2000).

Synthesis of Pharmaceutical Derivatives

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects: Ikram et al. (2015) report on the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions involving boronic acids, highlighting their role in medicinal chemistry (H. Ikram, N. Rasool, Gulraiz Ahmad, et al., 2015).

Supramolecular Architecture

- Supramolecular Architecture in Some 4-Halophenylboronic Acids: Shimpi et al. (2007) investigated the crystal structures of halophenylboronic acids, including studies relevant to 2-Chloro-4-hydroxyphenylboronic acid, underscoring their importance in crystallography and materials science (M. R. Shimpi, N. Seethalekshmi, & V. Pedireddi, 2007).

Wirkmechanismus

Target of Action

2-Chloro-4-hydroxyphenylboronic acid is commonly used in the field of organic synthesis . As an organometallic reagent, it is used for the extraction, separation, and synthesis reactions of aldehydes, ketones, and other carbonyl compounds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boronic acid acts as a nucleophile, or electron donor, to form new carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane This suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere and in a freezer, under -20°C . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and atmospheric conditions.

Safety and Hazards

2-Chloro-4-hydroxyphenylboronic acid is classified as a warning hazard . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Biochemische Analyse

Biochemical Properties

2-Chloro-4-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes and proteins that possess active sites capable of binding boronic acids, such as serine proteases. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming reversible covalent bonds with the active site residues. This interaction can lead to the inhibition of enzyme function, affecting various biochemical pathways. Furthermore, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures, such as -20°C . Prolonged exposure to environmental conditions can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it may accumulate in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical assays .

Eigenschaften

IUPAC Name |

(2-chloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQMBXPVAUMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669988 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766549-26-2 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

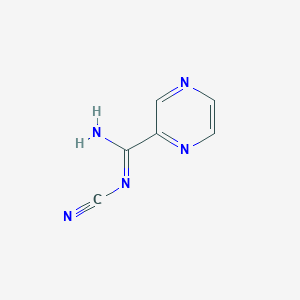

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)

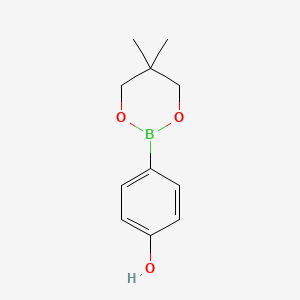

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)

![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)